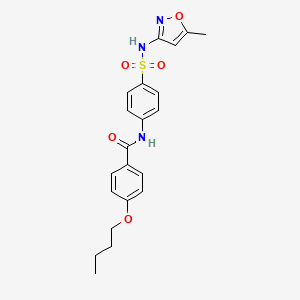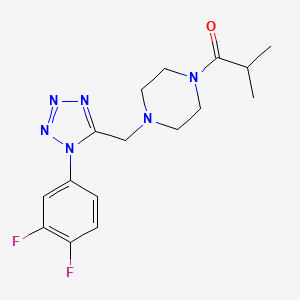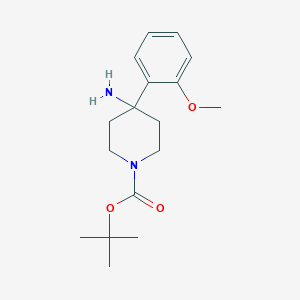![molecular formula C7H9ClF3N3 B2403624 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006482-40-1](/img/structure/B2403624.png)
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical compound. It has a similar structure to fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyrazol ring, and a propan-1-amine group . The trifluoromethyl group is a common functional group in many pharmaceutical compounds .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
FDA-Approved Drugs
The trifluoromethyl (-CF3) group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of the -CF3 group in organic molecules can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Chemical Sensors
Phthalocyanines (Pcs), which can be derived from this compound, have been applied to many scientific field applications such as chemical sensors .
Catalysts
Phthalocyanines derived from this compound can also be used as catalysts .
Photodynamic Therapy
Phthalocyanines have been used in photodynamic therapy , a type of treatment that uses light and a photosensitizing chemical substance to treat various medical conditions .
Electrochromic Agent
This compound can be used as an electrochromic agent , which can change its color when a burst of charge is applied.
Dyes and Pigments
Phthalocyanines derived from this compound can be used in the production of dyes and pigments .
Solar Energy Conversion
This compound can be used in solar energy conversion , a process where the energy from the sun is absorbed and converted into electricity.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, the trifluoromethyl group in fluoxetine, a well-known antidepressant, plays a crucial role in blocking the reuptake of serotonin .
Mode of Action
For example, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
Pharmacokinetics
It’s known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It’s known that the trifluoromethyl group can significantly affect the stability of a compound .
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAQSASQEZDCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

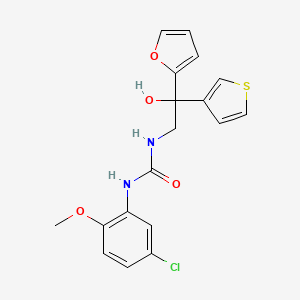

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)
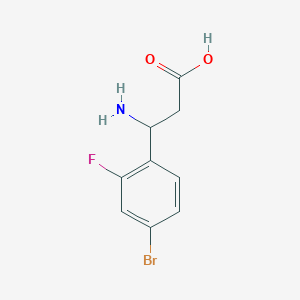
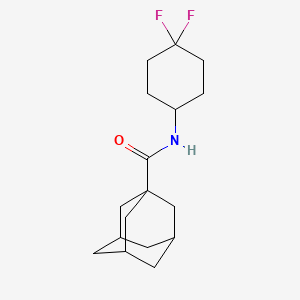
![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)

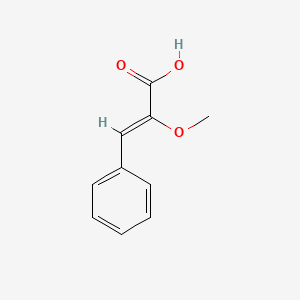
![tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate](/img/structure/B2403558.png)
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
![2-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2403560.png)
